molecular formula C28H29NO6 B15352758 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime

Cat. No.: B15352758
M. Wt: 475.5 g/mol
InChI Key: ONHIYYOVUQIOHV-SXFKNIRQSA-N
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Description

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime is a complex organic compound that belongs to the class of hexofuranoses. This compound is characterized by the presence of an oxime group, a triphenylmethyl protecting group, and an isopropylidene acetal. These structural features make it a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime typically involves multiple steps:

    Formation of the Isopropylidene Acetal: The starting material, Beta-L-arabino-hexofuranose, is reacted with acetone in the presence of an acid catalyst such as sulfuric acid to form the 1,2-O-(1-methylethylidene) derivative.

    Protection of the Hydroxyl Group: The 6-hydroxyl group is protected by reacting the intermediate with triphenylmethyl chloride (trityl chloride) in the presence of a base like pyridine.

    Oxidation to Form the Ketone: The protected sugar is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form the corresponding ketone.

    Formation of the Oxime: Finally, the ketone is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can also improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triphenylmethyl group can be removed under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a suitable solvent.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Major Products

    Nitrile Oxides: From oxidation reactions.

    Amines: From reduction reactions.

    Free Hydroxyl Derivatives: From deprotection reactions.

Scientific Research Applications

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Potential use in the development of new therapeutic agents due to its structural similarity to biologically active sugars.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime largely depends on its functional groups:

    Oxime Group: Can form stable complexes with metal ions, influencing various biochemical pathways.

    Triphenylmethyl Group: Acts as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic procedures.

    Isopropylidene Acetal: Provides stability to the sugar moiety, facilitating selective reactions at other positions.

Comparison with Similar Compounds

Similar Compounds

    1,2-O-(1-Methylethylidene)-3-O-(phenylmethyl)-Alpha-D-glucofuranose: Similar in structure but differs in the position and type of protecting groups.

    1,2-O-(1-Methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose: Another isopropylidene-protected sugar with different substituents.

Uniqueness

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime is unique due to its combination of protecting groups and the presence of an oxime, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in selective synthetic transformations and as an intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

(3aR,5S,6S,6aR)-5-[(Z)-N-hydroxy-C-(trityloxymethyl)carbonimidoyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

InChI

InChI=1S/C28H29NO6/c1-27(2)34-25-23(30)24(33-26(25)35-27)22(29-31)18-32-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,23-26,30-31H,18H2,1-2H3/b29-22-/t23-,24-,25+,26+/m0/s1

InChI Key

ONHIYYOVUQIOHV-SXFKNIRQSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@@H](O[C@@H]2O1)/C(=N\O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C

Origin of Product

United States

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